AS-605240
Description
Overview of Phosphoinositide 3-Kinase Gamma (PI3Kγ) in Cellular Biology
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes crucial for various cellular functions, including cell growth, proliferation, survival, and motility. wikipedia.org They are categorized into three classes, with Class I being further divided into Class IA (PI3Kα, PI3Kβ, PI3Kδ) and Class IB. wikipedia.orgnih.gov Phosphoinositide 3-kinase gamma (PI3Kγ) is the sole member of the Class IB PI3Ks. nih.gov
Structurally, PI3Kγ is a heterodimer, consisting of a p110γ catalytic subunit and an associated non-catalytic (regulatory) subunit, either p101 or p87. nih.govijpsr.com Unlike Class IA PI3Ks, which are typically activated by receptor tyrosine kinases (RTKs), PI3Kγ is primarily activated downstream of G protein-coupled receptors (GPCRs). nih.govijpsr.comresearchgate.net
The principal function of PI3Kγ is to phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). nih.govijpsr.comnih.gov PIP3 acts as a docking site on the cell membrane for various signaling proteins, most notably activating the PI3K/Akt/mTOR pathway. ijpsr.comnih.govyoutube.com This signaling cascade is fundamental in regulating a multitude of cellular processes. ijpsr.com PI3Kγ is predominantly expressed in leukocytes (immune cells), highlighting its significant role in the immune system. researchgate.netnih.gov
Significance of PI3Kγ as a Research Target
The restricted expression of PI3Kγ in leukocytes and its critical role in immune cell function make it a highly significant target for academic and therapeutic research. nih.govnih.gov Dysregulation of the PI3Kγ signaling pathway is implicated in the progression of numerous diseases. ijpsr.com
Key areas of research interest for PI3Kγ include:
Inflammation and Autoimmunity: PI3Kγ is a key regulator of leukocyte migration and activation. researchgate.netresearchgate.net Its involvement in T-cell activation, differentiation, and trafficking positions it as a crucial mediator in inflammatory responses. nih.govnih.gov Consequently, targeting PI3Kγ is a promising strategy in preclinical models of autoimmune disorders like rheumatoid arthritis and type 1 diabetes. nih.govnih.govcancer.gov
Cancer: In oncology, PI3Kγ plays a multifaceted role, particularly within the tumor microenvironment. ijpsr.comresearchgate.net It is involved in the trafficking and function of myeloid cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which can promote an immune-suppressive environment that allows tumors to evade immune destruction. researchgate.netaacrjournals.org Therefore, inhibiting PI3Kγ is being investigated as a strategy to enhance anti-tumor immunity. nih.govaacrjournals.org
Neuroinflammation: The PI3K/Akt signaling pathway is a subject of investigation for its potential role in neurodegenerative disorders. nih.govd-nb.info Research is exploring PI3Kγ inhibition as a potential neuroprotective strategy in conditions like Alzheimer's disease and ischemic stroke, largely by modulating the inflammatory responses of microglia and astrocytes in the central nervous system. nih.govnih.gov
Cardiovascular Diseases: PI3Kγ is also expressed in cardiomyocytes and is involved in cardiac function and remodeling. nih.govnih.gov Its role in processes like cardiac hypertrophy and fibrosis has made it a target of interest in cardiovascular research. nih.govnih.gov
Historical Context of AS-605240 as a Pharmacological Probe
This compound was identified and developed as a potent, selective, and orally active small-molecule inhibitor of the PI3Kγ enzyme. nih.govnih.gov It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the enzyme, preventing the phosphorylation of its substrates. nih.govd-nb.infoabmole.comadooq.com
The utility of this compound in academic research stems from its high selectivity for the gamma isoform of PI3K compared to other Class I isoforms. This selectivity allows researchers to dissect the specific roles of PI3Kγ in complex biological systems with a lower likelihood of off-target effects from inhibiting PI3Kα, β, or δ. nih.govd-nb.infoselleckchem.com It has been described as a development candidate but did not advance into clinical development, cementing its role as a crucial pharmacological tool for preclinical research rather than a therapeutic agent.
| PI3K Isoform | IC₅₀ (nM) | Reference |
|---|---|---|
| PI3Kγ | 8 | nih.govd-nb.infoabmole.comadooq.comselleckchem.comselleckchem.comapexbt.com |
| PI3Kα | 60 | abmole.comadooq.comapexbt.com |
| PI3Kβ | 270 | abmole.comadooq.comapexbt.com |
| PI3Kδ | 300 | abmole.comadooq.comapexbt.com |
IC₅₀ represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower value indicates greater potency.
Broad Spectrum of Research Applications for this compound
As a selective PI3Kγ inhibitor, this compound has been employed across a wide array of preclinical disease models to investigate the functional role of this enzyme.
Inflammatory and Autoimmune Disorders: Early research demonstrated that this compound could suppress joint inflammation and damage in mouse models of rheumatoid arthritis. nih.govnih.govresearchgate.net Subsequent studies have used this compound to explore PI3Kγ's role in other autoimmune conditions, such as type 1 diabetes, where its inhibition was shown to suppress autoreactive T-cells and prevent the disease in mouse models. nih.gov It has also been used to study mast cell migration in allergic inflammation. nih.gov
Neuroinflammation and Neurodegeneration: In the context of neurodegenerative diseases, this compound has been studied for its potential neuroprotective effects. Research using a rat model of sporadic Alzheimer's disease showed that treatment with this compound improved cognitive function and attenuated oxidative stress and amyloid-beta protein expression. nih.govd-nb.infonih.govresearchgate.net It has also been shown to be protective in models of ischemic stroke by reducing astrocyte activation and infarct size. nih.gov
Oncology: While not directly cytotoxic to most tumor cells, this compound is used to study the tumor microenvironment. Research has shown it can induce apoptosis in certain neuroblastoma cell lines that express PI3Kγ. researchgate.net Its primary application in cancer research is to probe the effects of PI3Kγ inhibition on immune suppression, often in combination with other immunotherapies. nih.gov
Cardiovascular Conditions: this compound has been utilized in studies of cardiac remodeling. Research in rat models has indicated that it may be an effective antagonist for isoproterenol-induced cardiac hypertrophy and fibrosis. nih.gov Other studies have explored its role in TGFβ1-stimulated cardiomyocyte apoptosis and contractile dysfunction, finding that this compound could abolish these effects. nih.gov
| Research Area | Preclinical Model/System | Observed Effects of this compound | Reference |
|---|---|---|---|
| Rheumatoid Arthritis | Mouse models of arthritis | Suppressed joint inflammation and damage | nih.govnih.gov |
| Autoimmune Diabetes | Non-obese diabetic (NOD) mice | Prevented and reversed diabetes; suppressed effector T-cells | nih.gov |
| Alzheimer's Disease | Rat model (STZ-induced) | Improved cognitive function, reduced oxidative stress and Aβ expression | nih.govd-nb.infonih.gov |
| Ischemic Stroke | Mouse model (tMCAO) | Reduced infarct size and astrocyte activation | nih.gov |
| Neuroblastoma | Xenograft mouse model | Suppressed growth of PI3Kγ-positive tumors | researchgate.net |
| Cardiac Hypertrophy/Fibrosis | Rat model (Isoproterenol-induced) | Relieved cardiac fibrosis and reduced heart/body weight ratios | nih.gov |
| Cardiomyocyte Dysfunction | Isolated rat ventricular cardiomyocytes | Abolished TGFβ1-induced apoptosis and impaired cell shortening | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C12H7N3O2S |
|---|---|
Molecular Weight |
257.27 g/mol |
IUPAC Name |
5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H7N3O2S/c16-11-10(18-12(17)15-11)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-6H,(H,15,16,17) |
InChI Key |
SQWZFLMPDUSYGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=O)S3 |
Pictograms |
Irritant |
Synonyms |
5-quinoxalin-6-ylmethylenethiazolidine-2,4-dione AS 605240 AS-605240 AS605240 |
Origin of Product |
United States |
Mechanism of Action and Molecular Targeting by As 605240
Phosphoinositide 3-Kinase (PI3K) Family and Isoform Characteristics
Phosphoinositide 3-kinases (PI3Ks) represent a diverse family of intracellular signal transducer enzymes critical for numerous cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. These enzymes phosphorylate the 3-position hydroxyl group of the inositol (B14025) ring of phosphatidylinositol (PtdIns) lipids wikipedia.org. PI3Ks are broadly categorized into three classes (Class I, Class II, and Class III) based on their substrate specificity, regulatory mechanisms, and structural characteristics wikipedia.orgfrontiersin.orgnih.gov.
Classification of Class I PI3K Isoforms (α, β, δ, γ)
Class I PI3Ks are obligate heterodimers, meaning they function as tightly associated complexes composed of a catalytic subunit and a regulatory subunit wikipedia.orgfrontiersin.orgechelon-inc.comnih.gov. This class is further subdivided into two main groups: Class IA and Class IB wikipedia.orgfrontiersin.orgnih.govechelon-inc.comnih.govnih.gov.
Class IA PI3Ks include three catalytic isoforms: p110α, p110β, and p110δ. These catalytic subunits associate with various regulatory subunits from the p85 family, which include p85α, p55α, p50α (all splice variants of PIK3R1), p85β (encoded by PIK3R2), and p55γ (encoded by PIK3R3) wikipedia.orgfrontiersin.orgnih.govechelon-inc.comnih.govfrontiersin.org. The p110α and p110β isoforms are ubiquitously expressed throughout the body, while p110δ expression is predominantly found in leukocytes wikipedia.orgnih.gov. Class IA enzymes are primarily activated by receptor tyrosine kinases nih.govechelon-inc.com.
Class IB PI3Ks consist of a single catalytic isoform, p110γ, which is encoded by the PIK3CG gene wikipedia.orgnih.gov. Unlike Class IA, p110γ partners with distinct regulatory subunits: p101 and p87 (also known as p84 or p87PIKAP) wikipedia.orgfrontiersin.orgnih.govfrontiersin.org. The expression of PI3Kγ is mainly restricted to the hematopoietic system, playing a significant role in immune cells nih.govnih.gov.
Distinct Regulatory and Catalytic Subunits of PI3Kγ
The PI3Kγ enzyme is unique within Class I PI3Ks due to its specific regulatory subunit interactions and activation mechanisms. Its catalytic activity resides in the p110γ subunit wikipedia.orgnih.gov. This catalytic subunit can form two different heterodimeric variants depending on its association with either the p101 or p87 regulatory subunit nih.gov.
A key distinction in the regulation of PI3Kγ lies in its activation by G protein-coupled receptors (GPCRs), including chemokine receptors nih.govechelon-inc.comnih.gov. The p101 regulatory subunit exhibits a high affinity for G-protein βγ dimers, which are released upon GPCR activation, thereby mediating the recruitment and activation of PI3Kγ. In contrast, the p87 regulatory subunit shows minimal binding to Gβγ dimers, suggesting differential regulatory roles for these two variants of PI3Kγ nih.gov.
Molecular Basis of PI3Kγ Inhibition by AS-605240
This compound is characterized by its potent and selective inhibitory action on PI3Kγ, making it a valuable tool for studying PI3Kγ-mediated signaling pathways.
Competitive Inhibition at the ATP-Binding Pocket
This compound functions as an ATP-competitive inhibitor of PI3Kγ nih.govd-nb.infocellagentech.comtocris.comechelon-inc.com. This means that this compound competes with adenosine (B11128) triphosphate (ATP) for binding to the catalytic site within the ATP-binding pocket of the PI3Kγ enzyme. By occupying this crucial site, this compound prevents ATP from binding and thus inhibits the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is the primary catalytic function of PI3K enzymes echelon-inc.comnih.gov. The inhibition constant (K_i) for this compound against PI3Kγ is reported to be 7.8 nM medchemexpress.comselleckchem.com.
Differential Selectivity Profile Across PI3K Isoforms
This compound exhibits a high degree of selectivity for PI3Kγ over other Class I PI3K isoforms. Its inhibitory concentration 50% (IC50) for PI3Kγ is 8 nM nih.govd-nb.infocellagentech.comtocris.commedchemexpress.comselleckchem.com. This selectivity profile is crucial for its utility in research, allowing for targeted investigation of PI3Kγ-specific functions without broadly affecting other PI3K isoforms.
The compound demonstrates significant selectivity:
Over 30-fold selectivity for PI3Kδ and PI3Kβ compared to PI3Kγ nih.govd-nb.infotocris.commedchemexpress.comselleckchem.com.
Pharmacological Characterization and Research Tool Utility of As 605240
Establishment of AS-605240 as a Selective PI3Kγ Inhibitor Tool
This compound has been established as a potent and selective research tool for investigating the physiological and pathological roles of phosphoinositide 3-kinase-gamma (PI3Kγ). It is a member of a class of PI3Kγ-selective inhibitors that functions in an ATP-competitive manner. chemietek.comnih.govd-nb.info The inhibitory activity of this compound is highly specific for the γ-isoform of PI3K, demonstrating significantly less potency against other Class I PI3K isoforms. chemietek.com This selectivity is crucial for its utility as a research tool, allowing for the specific interrogation of PI3Kγ-mediated signaling pathways without the confounding effects of inhibiting other isoforms like PI3Kα, PI3Kβ, or PI3Kδ.
The high affinity and selectivity of this compound for PI3Kγ have been quantified through extensive in vitro kinase assays. These studies have determined its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki), which are key parameters in pharmacological profiling. The compound exhibits an IC50 value of approximately 8 nM and a Ki of 7.8 nM for PI3Kγ. medchemexpress.comselleckchem.comapexbt.com Its selectivity is highlighted by a 7.5-fold greater potency for PI3Kγ over PI3Kα and over 30-fold greater potency compared to PI3Kβ and PI3Kδ. chemietek.comnih.govselleckchem.com This pharmacological profile confirms this compound as a precise tool for elucidating the specific functions of PI3Kγ in various cellular processes.
| PI3K Isoform | IC50 (nM) | Reference |
|---|---|---|
| PI3Kγ | 8 | medchemexpress.comselleckchem.comadooq.com |
| PI3Kα | 60 | medchemexpress.comadooq.com |
| PI3Kβ | 270 | medchemexpress.comadooq.com |
| PI3Kδ | 300 | medchemexpress.comadooq.com |
In Vitro Research Methodologies and Cell Line Applications
The selective inhibitory action of this compound on PI3Kγ has made it an invaluable tool in a multitude of in vitro research applications, particularly for dissecting cellular signaling pathways in immune and bone cells.
In studies utilizing the murine macrophage cell line RAW264.7, this compound has been instrumental in demonstrating the role of PI3Kγ in chemokine-mediated signaling. Research has shown that this compound effectively inhibits the C5a-mediated phosphorylation of protein kinase B (PKB, also known as Akt) with an IC50 of 0.09 μM in these cells. medchemexpress.comapexbt.com Furthermore, this compound was found to block PKB phosphorylation induced by monocyte chemoattractant protein-1 (MCP-1), while having minimal effect on signaling stimulated by colony-stimulating factor 1 (CSF-1). medchemexpress.com This demonstrates the compound's utility in distinguishing between different G-protein-coupled receptor (GPCR) and tyrosine kinase receptor signaling pathways in macrophages. The inhibitor also acts in a concentration-dependent manner to inhibit the MCP-1-mediated phosphorylation of PKB and its downstream targets, GSK3α and GSK3β. medchemexpress.com
This compound has been employed to investigate the function of PI3Kγ in T cell activation and differentiation. In vitro studies on autoreactive T cells, such as BDC2.5 CD4+ T cells, revealed that this compound causes a dose-dependent suppression of their proliferation. medchemexpress.comnih.gov Beyond its anti-proliferative effects, the compound also modulates T cell effector functions. It has been shown to inhibit the production of interferon-gamma (IFN-γ) in ELISpot assays. nih.gov Luminex assays further demonstrated that this compound treatment leads to a marked suppression of a broad range of inflammatory cytokines and chemokines associated with Th1, Th2, and Th17 cell responses. nih.gov These findings underscore the critical role of PI3Kγ in the activation and inflammatory cytokine production of autoreactive T cells. nih.govresearchgate.net
The utility of this compound extends to bone biology research, where it has been used to probe the role of PI3Kγ in bone remodeling. In cultures of bone marrow-derived macrophages (BMMs), this compound was shown to inhibit their differentiation into osteoclasts, which are responsible for bone resorption. nih.gov The compound effectively attenuated osteoclast differentiation induced by the receptor activator of nuclear factor kappa-B ligand (RANKL). nih.gov
Conversely, in studies with the pre-osteoblastic cell line MC3T3-E1, this compound demonstrated a positive effect on bone formation. nih.gov Treatment with this compound was found to promote the osteoblast-forming capacity of these cells. nih.gov Specifically, at a concentration of 0.63 μM, the compound increased osteogenic activity, as evidenced by enhanced alkaline phosphatase (ALP) staining. nih.govresearchgate.net This was accompanied by a significant increase in the expression of the key osteogenic transcription factor, RUNX2. nih.govresearchgate.net These dual effects highlight PI3Kγ as a potential regulatory node in maintaining the balance between bone resorption and formation.
In broader studies of immune cell populations, this compound has been used to analyze signaling in mixed leukocyte cultures, such as splenocytes from non-obese diabetic (NOD) mice. Treatment with this compound was shown to suppress the levels of intracellular phosphorylated Akt (pAkt) in these splenocytes. medchemexpress.comnih.gov Functional assays on splenocytes recovered from treated animals and stimulated ex vivo showed a significantly lower frequency of autoreactive IFN-γ–producing CD4+ cells compared to controls. nih.govresearchgate.net Flow cytometric analysis of these splenocyte populations revealed a decrease in the absolute numbers of effector CD4+ and CD8+ T cells (identified as CD44highCD62Llow), alongside a significant increase in the percentage of regulatory T cells (CD4+CD25+FoxP3+). nih.govresearchgate.net These results indicate that PI3Kγ inhibition can shift the balance from effector to regulatory T cell populations.
The foundational characterization of this compound's potency and selectivity was established through cell-free enzymatic assays. These assays directly measure the ability of a compound to inhibit the catalytic activity of a purified enzyme in a controlled, non-cellular environment. For this compound, these assays were critical in determining its IC50 values against the panel of Class I PI3K isoforms. selleckchem.comselleckchem.com The results from these cell-free systems provided the initial, definitive evidence that this compound is a potent inhibitor of PI3Kγ (IC50 = 8 nM) with significant selectivity over PI3Kα (IC50 = 60 nM), PI3Kβ (IC50 = 270 nM), and PI3Kδ (IC50 = 300 nM). nih.govd-nb.infoadooq.com This method is the gold standard for determining the direct inhibitory potential of kinase inhibitors and was essential in validating this compound as a selective pharmacological tool for research.
In Vivo Preclinical Models for Functional Validation
The utility of this compound as a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ) has been extensively validated in a variety of in vivo preclinical models. These studies have been crucial in elucidating the role of the PI3Kγ signaling pathway in various physiological and pathological processes, particularly in inflammation and autoimmune diseases.
Utilization in Genetically Modified Animal Models (e.g., Pik3cg-/- mice)
Genetically modified animal models, specifically Pik3cg knockout (Pik3cg-/-) mice, which lack the catalytic subunit of PI3Kγ, have served as a fundamental tool for validating the pharmacological effects of this compound. By comparing the phenotype of Pik3cg-/- mice with wild-type mice treated with this compound, researchers can confirm that the observed effects of the compound are indeed due to the specific inhibition of PI3Kγ.
In models of joint inflammation, the administration of this compound to wild-type mice substantially reduced the clinical and histological signs of inflammation to a degree that was comparable to the effects seen in untreated Pik3cg-/- mice. medchemexpress.com This parallel outcome strongly suggests that the anti-inflammatory action of this compound is mediated through the PI3Kγ pathway. Similarly, in a model of RANTES-induced peritoneal neutrophil recruitment, the reduction in neutrophil migration observed with this compound treatment correlated with the reduction seen in Pik3cg-/- mice, further cementing the compound's mechanism of action. medchemexpress.com
These comparative studies are essential for confirming target engagement and specificity, demonstrating that pharmacological inhibition with this compound can effectively replicate the genetic ablation of Pik3cg.
Assessment in Murine and Rodent Disease Models
This compound has been evaluated in a wide array of murine and rodent models of human diseases, showcasing its broad therapeutic potential as a research tool. These studies have provided significant insights into the role of PI3Kγ in various pathologies.
Autoimmune and Inflammatory Diseases:
Rheumatoid Arthritis: In mouse models of both lymphocyte-dependent and independent rheumatoid arthritis, this compound was shown to attenuate the progression of joint inflammation. nih.gov
Autoimmune Diabetes: In non-obese diabetic (NOD) mice, a model for type 1 diabetes, this compound demonstrated profound effects. It delayed the onset of diabetes and could even reverse hyperglycemia in newly diabetic mice. medchemexpress.comnih.gov Mechanistic studies revealed that the compound suppressed autoreactive T cells while increasing the population of regulatory T cells (Tregs). medchemexpress.comnih.gov
Pulmonary Fibrosis: In a bleomycin-induced model of pulmonary fibrosis in rats, treatment with this compound markedly reduced the total count of inflammatory cells, including macrophages, neutrophils, and lymphocytes, in the bronchoalveolar lavage fluid. medchemexpress.com It also significantly lowered the levels of prefibrotic cytokines such as TNF-α and IL-1β. medchemexpress.com
Colitis: The compound was also effective in ameliorating dextran (B179266) sodium sulfate-induced colitis in mice. nih.gov
Neurological and Neurodegenerative Disorders:
Alzheimer's-like Sporadic Dementia: In a streptozotocin-induced rat model of Alzheimer's disease, this compound administration improved memory and learning capabilities. nih.gov It was observed to exert protective effects by inhibiting PI3K and through antioxidative defense mechanisms. nih.gov Immunohistochemical analysis showed a reduction in the accumulation of β-amyloid (Aβ) peptide in the hippocampus of treated rats. nih.gov
Stroke: In a mouse model of transient intraluminal middle cerebral artery occlusion (tMCAO), this compound improved neurological function scores, reduced infarct size, and decreased astrocyte activation. nih.govnih.gov This suggests a neuroprotective role for PI3Kγ inhibition in the context of ischemic brain injury. nih.govnih.gov
The findings from these diverse preclinical models highlight the central role of PI3Kγ in mediating inflammatory and autoimmune responses across different organ systems.
Research Findings in Preclinical Models
Below is an interactive table summarizing the effects of this compound in various rodent disease models.
| Disease Model | Animal | Key Findings | Citations |
| Rheumatoid Arthritis | Mouse | Attenuated progression of joint inflammation. | nih.gov |
| Autoimmune Diabetes | NOD Mouse | Delayed diabetes onset, reversed hyperglycemia, suppressed autoreactive T-cells, and increased Tregs. | medchemexpress.comnih.gov |
| Alzheimer's Disease | Rat (STZ-induced) | Improved memory, reduced β-amyloid accumulation, and provided antioxidative defense. | nih.gov |
| Ischemic Stroke | Mouse (tMCAO) | Improved neurological function, reduced infarct size, and decreased astrocyte activation. | nih.govnih.gov |
| Pulmonary Fibrosis | Rat (Bleomycin-induced) | Reduced inflammatory cell counts (macrophages, neutrophils, lymphocytes) and levels of TNF-α and IL-1β. | medchemexpress.com |
| Colitis | Mouse (DSS-induced) | Ameliorated colitis symptoms. | nih.gov |
Compound Selectivity Profile
The following table details the inhibitory activity of this compound against different isoforms of PI3K, demonstrating its selectivity for the gamma isoform.
| PI3K Isoform | IC₅₀ (nM) |
| PI3Kγ | 8 |
| PI3Kα | 60 |
| PI3Kβ | 270 |
| PI3Kδ | 300 |
Data sourced from multiple references. medchemexpress.comnih.govadooq.comselleckchem.com
Investigations of As 605240 in Inflammatory and Autoimmune Disorders
Research in Specific Autoimmune Disease Models
Autoimmune Diabetes Research (e.g., NOD Mice)
Induction and Expansion of Regulatory T Cells (Tregs)
AS-605240 has been shown to influence the balance of immune cells, specifically promoting the expansion of regulatory T cells (Tregs) while suppressing autoreactive T cells. In studies involving Non-Obese Diabetic (NOD) mice, a model for type 1 diabetes, this compound effectively suppressed autoreactive T cell activity and increased the population of Tregs. medchemexpress.comnih.govwindows.net
Research indicates that this compound induces Treg expansion via the cAMP response element-binding pathway. In in vitro assays, treatment with this compound led to a significant increase in CD4⁺CD25⁺FoxP3⁺ cells, which are characteristic of Tregs, compared to untreated cells stimulated with anti-CD3/CD28 and TGF-β. nih.gov In vivo observations in NOD-scid mice also demonstrated a notable increase in the splenic CD4⁺CD25⁺FoxP3⁺ Treg population following this compound treatment. nih.gov Furthermore, PI3Kγ deficiency itself has been shown to promote Treg generation both in vitro and in vivo. plos.org
This compound has also been observed to suppress the proliferation and cytokine production of human autoreactive CD4⁺ T-cell clones isolated from patients with type 1 diabetes. For instance, a T-cell clone specific for the GAD555-567 peptide showed reduced antigen-induced activation when cultured with this compound, even at low concentrations (e.g., 2.5 µM resulted in approximately 50% reduction in activation). nih.govplos.org
However, some studies suggest that this compound may induce FoxP3 expression only at concentrations considerably higher than those required for specific PI3Kγ inhibition. pnas.org In a model of cutaneous leishmaniasis, this compound treatment reduced the recruitment of CD4⁺FoxP3⁺ Tregs to infected lesions, although it did not affect Treg populations in draining lymph nodes or their in vitro IL-10 production. pnas.org
Table 1: this compound Selectivity Profile (IC₅₀ values) medchemexpress.comtocris.comcaymanchem.comechelon-inc.com
| Target Isoform | IC₅₀ (nM) | Selectivity vs. PI3Kγ (Fold) |
| PI3Kγ | 8 | 1 |
| PI3Kα | 60 | 7.5 |
| PI3Kβ | 270 | 33.75 |
| PI3Kδ | 300 | 37.5 |
Investigations in Graft-Versus-Host Disease (GVHD) Models
This compound has been investigated for its therapeutic potential in graft-versus-host disease (GVHD), a severe inflammatory complication following allogeneic hematopoietic stem cell transplantation. researchgate.netwikipedia.org Studies in murine GVHD models have shown that inhibition of PI3Kγ with this compound significantly improved outcomes. researchgate.net
Specifically, administration of this compound led to prolonged survival, increased body weight, and reduced GVHD clinical scores in recipient mice. researchgate.net These protective effects were also observed in mice with a genetic deficiency in PI3Kγ within the donor splenocyte compartment, highlighting the critical role of PI3Kγ in GVHD pathogenesis. researchgate.net The compound has been utilized in research to treat splenocytes for GVHD induction, further emphasizing its relevance in this context. sigmaaldrich.comlookchem.com
Amelioration of Joint Inflammation in Arthritis Models
This compound has demonstrated significant efficacy in ameliorating joint inflammation and damage across various mouse models of rheumatoid arthritis. It has been shown to suppress the progression of joint inflammation in both lymphocyte-independent and lymphocyte-dependent models of the disease. tocris.comcaymanchem.comsinobiological.comechelon-inc.comnih.govresearchgate.netmybiosource.comcaymanchem.com
In experimental arthritis, oral administration of this compound substantially reduced clinical and histological signs of joint inflammation. The extent of this reduction was comparable to that observed in PI3Kγ-deficient (Pik3cg-/-) mice, suggesting that the therapeutic effects of this compound are primarily mediated through its selective inhibition of PI3Kγ. medchemexpress.comwindows.net
Studies in Autoimmune Myocarditis
Investigations have highlighted this compound's prominent role in regulating autoimmune myocarditis. Preclinical studies in mice have explored the intervention effect of this PI3Kγ inhibitor on the disease. nih.govresearchgate.netd-nb.infomedkoo.comdntb.gov.ua
Attenuation of Organ-Specific Inflammatory Pathologies
Beyond systemic autoimmune conditions, this compound has shown promise in attenuating inflammation in specific organs, including the lungs and colon.
Mitigation of Pulmonary Fibrosis
This compound has been found to prevent bleomycin-induced pulmonary fibrosis in rat models, a condition characterized by lung inflammation and excessive collagen deposition. sigmaaldrich.comnih.govresearchgate.netd-nb.infomedkoo.com
Treatment with this compound significantly prevented lung inflammation and reduced collagen deposition. sigmaaldrich.commedkoo.com It also inhibited the increased expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are typically induced by bleomycin (B88199) instillation. medchemexpress.comsigmaaldrich.commedkoo.com Furthermore, this compound was observed to reduce the total cell count and the numbers of macrophages, neutrophils, and lymphocytes in the bronchoalveolar lavage fluid (BALF) of treated rats. medchemexpress.comwindows.net The compound also inhibits the phosphorylation of Akt in inflammatory cells within this pulmonary fibrosis model. medchemexpress.comwindows.net
Table 2: Effects of this compound on Cytokine Levels in Bleomycin-Induced Pulmonary Fibrosis in Rats medchemexpress.comwindows.net
| Treatment Group (this compound + Bleomycin) | TNF-α (pg/mL) ± SEM | IL-1β (pg/mL) ± SEM |
| 25 mg/kg | 132.7 ± 11.2 | 49.2 ± 11.3 |
| 50 mg/kg | 131.3 ± 10.7 | 49.6 ± 8.8 |
This compound's ability to reduce RANTES (CCL5)-induced peritoneal neutrophil recruitment further highlights its anti-inflammatory properties, with an ED₅₀ value of 9.1 mg/kg in a mouse model of leukocyte chemotaxis. medchemexpress.comcaymanchem.comwindows.netcaymanchem.com
Amelioration of Colitis
This compound has demonstrated efficacy in ameliorating colitis in mouse models, including those induced by dextran (B179266) sodium sulfate (B86663) (DSS) and trinitrobenzene sulphonic acid (TNBS). tocris.comsinobiological.comnih.govresearchgate.netmybiosource.comfocusbiomolecules.comnih.govbps.ac.uk
Oral administration of this compound significantly attenuated TNBS-induced acute colitis. This attenuation was associated with a diminished expression of matrix metalloproteinase-9 (MMP-9) and vascular endothelial growth factor (VEGF) in the colon. nih.gov The compound also reduced the colonic levels and expression of key pro-inflammatory mediators such as IL-1β, CXCL-1/KC, and TNF-α. nih.gov Furthermore, this compound decreased macrophage inflammatory protein-2 (MIP-2) levels in cultures of neutrophils stimulated with lipopolysaccharide. nih.govbps.ac.uk
The mechanisms underlying these beneficial actions involve the inhibition of nuclear factor-kappa B (NF-κB) activation, a critical transcription factor in inflammatory responses. nih.govbps.ac.uk Importantly, this compound also up-regulated the expression of IL-10, CD25, and FoxP3. A significant increase in CD25 and FoxP3 expression was observed in isolated lamina propria CD4⁺ T cells from this compound-treated mice. The role of Treg induction in its therapeutic activity was further supported by the observation that concomitant in vivo blockade of the IL-10 receptor significantly attenuated the therapeutic effects of this compound. nih.govbps.ac.uk
Reduction of Concanavalin A-Induced Hepatic Injury
Concanavalin A (ConA)-induced hepatic injury serves as a well-established murine model for acute hepatitis and liver fibrosis, characterized by significant inflammatory infiltration and liver damage. Investigations into the therapeutic efficacy of this compound in this model have demonstrated promising results. Oral administration of this compound significantly improved the survival rate of mice subjected to ConA-induced hepatitis nih.gov.
The compound's ability to ameliorate hepatic injury was further evidenced by a marked decrease in serum levels of alanine (B10760859) aminotransaminase (ALT), a key indicator of liver damage nih.gov. Histopathological analysis revealed that this compound effectively prevented inflammatory cell infiltration into the liver tissue nih.gov. Furthermore, the treatment led to a substantial reduction in pro-inflammatory cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), at both protein levels in serum and mRNA levels in the liver nih.gov. The mechanism of action involved the downregulation of phosphorylated Akt (phospho-Akt) levels in inflammatory cells infiltrating the liver, a finding confirmed by immunohistochemistry and Western blotting analyses nih.gov. In models of ConA-induced chronic liver fibrosis, this compound partially inhibited the accumulation of smooth-muscle actin (SMA)-expressing cells, suggesting a potential role in mitigating fibrotic progression nih.gov.
The observed effects are summarized in the table below:
Table 1: Effects of this compound on Concanavalin A-Induced Hepatic Injury
| Parameter | Effect of this compound Treatment | Source |
| Survival Rate | Significantly improved | nih.gov |
| Serum Alanine Aminotransaminase (ALT) | Decreased levels | nih.gov |
| Inflammatory Infiltration (Liver) | Prevented | nih.gov |
| Serum/Liver TNF-α and IFN-γ (protein/mRNA) | Markedly reduced | nih.gov |
| Phospho-Akt Levels (Inflammatory Cells) | Downregulated | nih.gov |
| SMA-expressing Cells (Liver Fibrosis) | Partially inhibited accumulation | nih.gov |
(Note: In an interactive article, this table could allow for sorting, filtering, or detailed pop-ups on each parameter.)
Suppression of Glomerulonephritis
This compound has also demonstrated significant efficacy in the suppression of glomerulonephritis, particularly in the context of systemic lupus erythematosus (SLE) models, such as the MRL-lpr mouse model echelon-inc.comnih.govresearchgate.netahajournals.org. Glomerulonephritis is a severe manifestation of autoimmune diseases, characterized by inflammation and damage to the kidney's filtering units.
Studies have shown that this compound treatment effectively blocked the progression of glomerulonephritis and contributed to an extended lifespan in these experimental animal models echelon-inc.comnih.govresearchgate.netahajournals.org. Histological examination of kidney sections from this compound-treated mice revealed a substantial reduction or complete absence of typical glomerulonephritis lesions researchgate.net. These lesions include the widening of mesangial areas, intense periglomerular fibrosis, adhesions, thickening of capillary walls, and obliteration of capillaries, with treated mice often exhibiting a glomerulonephritis score of 0 or 1 researchgate.net.
Furthermore, the compound was found to reduce the presence of granular immune complexes within the kidney, which are characteristic of autoimmune kidney damage researchgate.net. Macrophage infiltrates in kidney sections were also observed to be reduced following this compound administration researchgate.net. These findings underscore the potential of this compound as a therapeutic agent for kidney-related autoimmune disorders by mitigating inflammatory processes and preserving renal architecture.
The impact of this compound on glomerulonephritis is summarized below:
Table 2: Effects of this compound on Glomerulonephritis
| Parameter | Effect of this compound Treatment | Source |
| Glomerulonephritis Progression | Blocked | echelon-inc.comnih.govresearchgate.netahajournals.org |
| Lifespan (MRL-lpr mouse model) | Extended | echelon-inc.comnih.govresearchgate.netahajournals.org |
| Glomerulonephritis Lesions (Histology) | Absent or substantially reduced (score 0-1) | researchgate.net |
| Granular Immune Complexes (Kidney) | Reduced | researchgate.net |
| Macrophage Infiltrates (Kidney Sections) | Reduced | researchgate.net |
(Note: In an interactive article, this table could allow for sorting, filtering, or detailed pop-ups on each parameter.)
Studies of As 605240 in Oncological Contexts
Anti-Leukemic Activity in Hematological Malignancies
AS-605240 has demonstrated significant anti-leukemic activity across various hematological malignancies nih.govoncotarget.comnih.govrefine.bioresearchgate.net.
Research in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Models
The PI3K pathway is frequently hyperactivated in primary T-cell acute lymphoblastic leukemia (T-ALL) cells nih.govnih.gov. This activation is often associated with mechanisms of glucocorticoid resistance in T-ALL, particularly in patients harboring mutations in the PI3K negative regulator PTEN, who may face an increased risk of induction failure and relapse nih.govresearchgate.netoncotarget.comrefine.biothd.org.trnih.gov.
Studies have shown that this compound exerts its anti-leukemic effects in T-ALL models by inhibiting the phosphorylation of Akt (p-Akt) and the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) nih.govoncotarget.com. It promotes apoptosis, as evidenced by Annexin V/PI double staining and activation of Caspase-3 nih.govoncotarget.com. Furthermore, this compound reduces BrdU nucleotide incorporation, indicating a decrease in DNA synthesis and cell proliferation nih.govoncotarget.com. Notably, primary T-ALL cells exhibit greater sensitivity to this compound compared to normal human thymocytes nih.govoncotarget.comresearchgate.net. Gene expression microarray analysis of T-ALL cells treated with this compound identified Myc as a prominent downstream target of the PI3K pathway, with this compound downregulating Myc nih.govresearchgate.netoncotarget.comrefine.biothd.org.tr.
In in vivo models, this compound has been shown to prevent leukemic progression. For instance, in NOD/SCID mice engrafted with primary T-ALL cells, treatment with this compound prevented the progression of the disease nih.govoncotarget.comnih.govrefine.bioresearchgate.netthd.org.tr.
Synergistic Interactions with Other Therapeutic Agents in Leukemia
This compound demonstrates notable synergistic and antagonistic interactions when combined with other therapeutic agents in leukemia.
Synergism with Glucocorticoids: this compound exhibits strong synergism with glucocorticoids, such as prednisolone (B192156) and dexamethasone, in both in vitro T-ALL cell lines and in vivo NOD/SCID xenograft models nih.govoncotarget.comnih.govrefine.bioresearchgate.netthd.org.trnih.gov. This synergistic interaction has been observed in various T-ALL cell lines, including CCRF-CEM, HPB-ALL, and Molt-4 oncotarget.comresearchgate.net. The combination of this compound with glucocorticoids has been shown to overcome glucocorticoid resistance, a common challenge in T-ALL treatment nih.govoncotarget.comnih.govrefine.biothd.org.trnih.gov. For example, intrinsically more resistant cell lines showed weaker synergism but still benefited from the combination oncotarget.com.
Table 1: Synergistic Interaction of this compound with Prednisolone in T-ALL Cell Lines (Illustrative Data)
| Cell Line | Combination Index (CI) (this compound + Prednisolone) | Interpretation |
|---|---|---|
| Jurkat | < 0.9 | Synergistic |
| CCRF-CEM | > 0.9 (weaker synergism) | Synergistic |
| HPB-ALL | > 0.9 (weaker synergism) | Synergistic |
| Molt-4 | > 0.9 (weaker synergism) | Synergistic |
| P12-ICHIKAWA | < 0.9 | Synergistic |
Note: CI < 0.9 indicates synergistic interaction; 0.9 < CI < 1.1 indicates additive interaction; CI > 1.1 indicates antagonistic interaction. Data based on MTT assay after 96h incubation. oncotarget.comresearchgate.net
Antagonism and Scheduling with Methotrexate (B535133) and Daunorubicin (B1662515): While synergistic with glucocorticoids, this compound demonstrates an antagonistic interaction with methotrexate (MTX) and daunorubicin (DNR) when these drugs are administered concomitantly nih.govoncotarget.comnih.govrefine.bioresearchgate.net. These antagonistic interactions, however, can be circumvented by employing correct drug scheduling schemes. For instance, when this compound was added 48 hours after MTX and DNR, a synergistic or additive interaction was observed in several T-ALL cell lines nih.govoncotarget.comresearchgate.net.
Interaction with other PI3K inhibitors: The combination of this compound (a PI3Kγ-specific inhibitor) with the pan-PI3K inhibitor GDC0941 exhibited potent synergistic activity in clonal T-ALL cell lines in vitro plos.org. Additionally, this compound combined with CAL-101 (a PI3Kδ inhibitor) resulted in strong to moderate synergism in certain T-ALL cell lines, such as ALL-SIL, Loucy, and Jurkat, though it showed antagonistic or additive effects in DND-41 cells oncotarget.com.
Interaction with Ibrutinib (BTK inhibitor): this compound has shown synergistic effects with ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, in preclinical models of B-cell lymphomas. This combination reduced cell proliferation and increased apoptosis/necrosis in canine B-cell leukemia (GL-1) and human diffuse large B-cell lymphoma (DLBCL) cell line (SU-DHL-4) researchgate.netresearchgate.netfrontiersin.orgresearchgate.net.
Role of PI3Kγ Signaling in Tumor Progression and Survival
PI3Kγ signaling plays a critical role in tumor progression and survival, making it a compelling therapeutic target. PI3Kγ is considered a key target in solid tumors, either alone or in combination with other agents, due to its capacity to modulate the immune tumor microenvironment and exert direct tumor-cell intrinsic actions nih.govmdpi.com.
In T-ALL, the hyperactivation of the PI3K pathway supports tumor cell proliferation, viability, and drug resistance researchgate.net. This compound counteracts these effects by inhibiting p-Akt and PIP3 accumulation and downregulating the oncogene Myc nih.govresearchgate.netoncotarget.com. In breast cancer, the inhibition of PI3Kγ with this compound contributes to anti-tumor activity by reducing the recruitment of pro-tumoral macrophages nih.govmdpi.com. In neuroblastoma, PI3Kγ has been identified to have an oncogenic function in distinct entities, underscoring its importance in this pediatric cancer nih.gov.
Explorations of As 605240 in Neurodegenerative Conditions
Role of PI3Kγ in Neuroinflammation Mechanisms
Neuroinflammation, characterized by the activation of immune cells within the central nervous system (CNS), plays a complex role in neurodegenerative diseases such as Alzheimer's disease (AD) and multiple sclerosis (MS), both protecting against and contributing to their progression. mdpi.comresearchgate.netnih.gov Phosphoinositide 3-kinase (PI3K) is a crucial enzyme involved in fundamental cellular processes including survival, proliferation, and inflammatory responses. mdpi.comnih.gov Among its various isoforms, PI3Kγ and PI3Kδ are particularly important in regulating CNS cells like microglia, astrocytes, neurons, and oligodendrocytes. These isoforms influence key pathways, including Akt, mTOR, and NF-κB, which in turn control cytokine production, immune cell activation, and neuroprotection. mdpi.comresearchgate.netnih.gov
PI3Kγ plays a critical role in microglial activation, modulating processes such as microglial migration, cytokine production, and phagocytic activity. mdpi.com The dysregulation of PI3K signaling, particularly in microglia and astrocytes, can exacerbate neuroinflammation and contribute to neurodegeneration. mdpi.comresearchgate.net Targeting specific PI3K isoforms in CNS immune cells, such as microglia and astrocytes, offers a promising strategy to mitigate the detrimental effects of chronic inflammation while preserving the protective aspects of the immune response. mdpi.com Preclinical studies have indicated that PI3K inhibitors, including AS-605240 (which targets PI3Kγ), are capable of reducing inflammation, microglial activation, and neuronal death in in vivo models of AD. mdpi.comresearchgate.netnih.govresearchgate.net
Investigations in Alzheimer's Disease Models
The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is emerging as a potential therapeutic strategy for the treatment and/or prevention of neurodegenerative disorders, including Alzheimer's disease (AD). d-nb.infonih.govnih.gov this compound, as a PI3K inhibitor, has been investigated for its effects on cognitive dysfunction and antioxidative defense parameters in intra-cerebroventricular-streptozotocin (ICV-STZ)-induced rat models of sporadic AD. d-nb.infonih.govresearchgate.netnih.gov
Effects on Cognitive Impairment and Behavioral Parameters
In ICV-STZ-induced rat models of sporadic AD, this compound demonstrated significant, dose-dependent improvements in cognitive impairment. d-nb.infonih.govresearchgate.netresearchgate.netnih.gov Behavioral parameters, including performance in passive avoidance and Morris water maze tests, were assessed to evaluate these cognitive effects. d-nb.infonih.govresearchgate.net For instance, oral administration of this compound (5, 15, and 25 mg/kg) daily for four weeks significantly ameliorated the cognitive deficits induced by ICV-STZ. d-nb.infonih.gov
Table 1: Effect of this compound on Cognitive Impairment in ICV-STZ-Induced Rats
| Parameter (Test) | Control Group | ICV-STZ Group | This compound (5 mg/kg) | This compound (15 mg/kg) | This compound (25 mg/kg) |
| Cognitive Improvement | Normal | Impaired | Improved (p < 0.05) | Significantly Improved (p < 0.01) | Markedly Improved (p < 0.001) |
| (Passive Avoidance) | |||||
| Cognitive Improvement | Normal | Impaired | Improved (p < 0.05) | Significantly Improved (p < 0.01) | Markedly Improved (p < 0.001) |
| (Morris Water Maze) |
Note: Data represents qualitative interpretation of significant improvements reported in the source, with p-values indicating statistical significance compared to the ICV-STZ group. d-nb.infonih.govresearchgate.net
Modulation of Oxidative Stress Markers in Brain Tissue
Oxidative stress is a pivotal contributor to AD pathogenesis, closely linked with hallmark features such as amyloid-β (Aβ) plaque accumulation and tau hyperphosphorylation. mdpi.com In the ICV-STZ-induced sporadic AD rat model, this compound treatment attenuated altered antioxidative defense parameters. d-nb.infonih.govresearchgate.netresearchgate.net Specifically, it restored levels of superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), while reducing elevated levels of lipid peroxidation (LPO) and nitrite (B80452). d-nb.infonih.govresearchgate.netresearchgate.net
Table 2: Modulation of Oxidative Stress Markers by this compound in Brain Tissue of ICV-STZ-Induced Rats
| Oxidative Stress Marker | ICV-STZ Group (Change vs. Control) | This compound Treatment (Effect) | Statistical Significance (Dose-dependent) |
| Superoxide Dismutase | Decreased | Restored | p < 0.05, p < 0.01, p < 0.001 |
| Lipid Peroxidation (TBARS) | Increased | Attenuated | p < 0.05, p < 0.01, p < 0.001 |
| Glutathione (GSH) | Decreased | Improved | p < 0.001 |
| Nitrite Levels | Elevated | Reduced | p < 0.05, p < 0.01, p < 0.001 |
Note: Data extracted from descriptions of significant changes and dose-dependent effects reported in the source. d-nb.infonih.govresearchgate.net
Impact on Amyloid-Beta (Aβ) Protein Expression and Clearance
Increased amyloid-beta (Aβ) protein expression levels are a characteristic feature in the brain tissue of AD models. d-nb.infonih.govresearchgate.net Treatment with this compound markedly restored these elevated Aβ protein expression levels. d-nb.infonih.govresearchgate.net Studies further suggest that this compound may promote the clearance of soluble intracellular Aβ deposits. d-nb.info In ICV-STZ-induced rats, the Aβ peptide signal decreased with increasing doses of this compound (5, 15, and 25 mg/kg), with effects at the 25 mg/kg dose being comparable to those observed with standard donepezil (B133215) (0.1 mg/kg). d-nb.info
Influence on Microglial Activation and Neuronal Survival Pathways
Microglial activation and neuronal survival pathways are integral to the progression of neurodegenerative processes. mdpi.comscientificarchives.com PI3Kγ is a key regulator of immune cell proliferation, survival, migration, and activation. researchgate.net Preclinical studies have demonstrated that PI3K inhibitors, including this compound, can reduce inflammation, microglial activation, and neuronal death in in vivo models of AD. mdpi.comresearchgate.netnih.govresearchgate.net
Recent research has also shed light on this compound's influence on microglial activation and neuronal survival in the context of viral infections affecting the CNS. In a study involving Zika virus (ZIKV) infection, this compound treatment prevented the activation of microglia induced by ZIKV infection. biorxiv.org It significantly reduced the production of the pro-inflammatory cytokine TNF and decreased the expression of the mannose receptor (CD206+) and IL-10 production in activated microglia. biorxiv.org Furthermore, PI3Kγ inhibition by this compound reduced viral titers and prevented neuronal death in ZIKV infection models, suggesting a neuroprotective effect by attenuating viral replication and CNS damage. biorxiv.org This favorable outcome appears to stem from the decreased activation of specific cells, including microglia and CD8+ T cells, leading to a subsequent reduction in the release of pro-inflammatory mediators. biorxiv.org
The PI3K/Akt signaling pathway is fundamental for neuronal survival, promoting neurogenesis and inhibiting apoptosis triggered by neurotoxins in models of neurodegenerative diseases. researchgate.netscientificarchives.com Dysregulation of this pathway is implicated in the pathogenesis of several neurological disorders. researchgate.net this compound's ability to modulate PI3Kγ activity contributes to its neuroprotective effects by influencing these crucial pathways.
Table 3: Impact of this compound on Microglial Activation and Cytokine Production in ZIKV-Infected Mice
| Parameter (Cell Type) | ZIKV-Infected Group (Change vs. Control) | This compound Treatment (Effect) | Statistical Significance |
| Microglial Activation | Increased | Prevented | p < 0.001 |
| TNF Production | Increased | Significantly Reduced | p < 0.001 |
| CD206+ Receptor Expression | Increased | Decreased | p < 0.001 |
| IL-10 Production | Increased | Reduced | p < 0.001 |
Note: Data extracted from descriptions of significant changes reported in the source. biorxiv.org
Applications of As 605240 in Infectious Disease Research
Role of PI3Kγ in Host Immune Responses to Pathogens
PI3Kγ, a class IB phosphoinositide 3-kinase, is highly expressed by leukocytes and plays a critical role in mediating numerous cellular processes vital for host immune responses. wikipedia.orgamericanelements.comwikidoc.orgmims.com It is intrinsically involved in cell migration, initiating actin polymerization and cytoskeletal reorganization, which are fundamental for processes like phagocytosis and chemoattractant-induced cell movement. wikipedia.orgamericanelements.comwikidoc.org PI3Kγ mediates signaling primarily through G-protein coupled receptors, leading to the generation of phosphatidylinositol-3,4,5-triphosphate [PtdIns(3,4,5)P3] and subsequent activation of Akt, key intermediates in intracellular signal transduction. wikipedia.org
Crucially, obligate intracellular pathogens, including various bacteria and parasites, have evolved mechanisms to exploit host PI3K pathways to facilitate their entry, survival, and establishment within host cells, as well as to evade immune detection. americanelements.comwikidoc.org Therefore, targeting PI3Kγ represents a promising strategy to disrupt these pathogen-exploited host pathways, thereby enhancing host resistance to infection. wikipedia.orgamericanelements.comwikidoc.org
Studies in Protozoan Parasite Infections (e.g., Leishmania mexicana)
Extensive research has highlighted the critical role of PI3Kγ in the pathogenesis of chronic cutaneous leishmaniasis, a disease caused by the protozoan parasite Leishmania mexicana. wikipedia.orgamericanelements.comwikidoc.org Studies employing AS-605240, as well as PI3Kγ gene-deficient mice, have consistently demonstrated that selective blockade or deficiency of PI3Kγ significantly enhances host resistance against L. mexicana infection. wikipedia.org Furthermore, this compound has shown therapeutic efficacy comparable to that of sodium stibogluconate (B12781985) (SSG), a standard antileishmanial drug, in reducing parasite burdens and limiting disease progression in infected mice. wikipedia.orgamericanelements.comwikidoc.org
Impact on Parasite Internalization by Host Cells
This compound significantly impairs the internalization of Leishmania mexicana parasites by various host phagocytes, including mouse bone marrow-derived macrophages (BMDMs), neutrophils, and human monocyte-derived macrophages (HMDMs), both in in vitro and in vivo settings. wikipedia.orgamericanelements.comwikidoc.org This reduction in parasite uptake is a direct consequence of PI3Kγ inhibition, as the enzyme's activity is essential for the actin polymerization and cytoskeletal reorganization required for phagocytosis. wikipedia.orgamericanelements.comwikidoc.org Importantly, the reduced parasite entry observed with this compound treatment is not attributed to alterations in the expression levels of major phagocytic receptors, such as complement receptor 3 (CR3) or Fc gamma receptor (FcγR), on host cells. wikipedia.org
The inhibitory effect of this compound on phagocytosis has been quantitatively demonstrated. For instance, studies showed a nearly 50% reduction in the number of intracellular collagen-coated fluorobeads in this compound-treated macrophages compared to controls, indicating a broad impact on phagocytic processes. wikipedia.org
Table 1: Impact of this compound on Leishmania mexicana Internalization by Host Cells
| Host Cell Type | Effect of this compound Treatment | Key Finding | Source |
| Macrophages (BMDMs, HMDMs) | Significantly reduced parasite uptake | Impaired entry of L. mexicana promastigotes and amastigotes | wikipedia.org |
| Neutrophils | Significantly reduced parasite uptake | Impaired entry of L. mexicana promastigotes | wikipedia.org |
| General Phagocytosis | ~50% reduction in intracellular beads | Broad inhibition of phagocytic mechanisms | wikipedia.org |
Modulation of Host Immune Cell Recruitment to Infection Sites
Inhibition of PI3Kγ activity by this compound significantly modulates the recruitment of various host immune cells to the sites of Leishmania mexicana infection. Treated mice exhibit a notable reduction in the infiltration of inflammatory cells, including macrophages and neutrophils, into the infected lesions. wikipedia.orgamericanelements.comwikidoc.org This impairment in the recruitment of inflammatory cells is believed to contribute, at least in part, to the protective phenotype observed in this compound-treated mice. wikipedia.org
Furthermore, this compound treatment has been shown to significantly reduce the recruitment of CD4+ FoxP3+ regulatory T cells (Tregs) to the infected lesions. wikipedia.orgamericanelements.com Tregs are known to play a role in dampening immune responses, and their reduced presence at the infection site can contribute to enhanced host resistance. americanelements.com Histopathological analyses of lesions from this compound-treated mice reveal fewer inflammatory cells and parasitized macrophages compared to control mice, which typically show extensive inflammatory infiltrates and necrosis.
Table 2: Impact of this compound on Immune Cell Recruitment to L. mexicana Infection Sites
| Immune Cell Type | Effect of this compound Treatment on Recruitment | Quantitative Data (Example) | Source |
| Macrophages (F4/80+ cells) | Significantly reduced recruitment to lesions | 1.09 ± 0.2 × 10^3 cells in treated lesions vs. 5.83 ± 0.11 × 10^3 cells in control lesions (P < 0.05) | wikipedia.org |
| Neutrophils | Reduced recruitment to lesions | Fewer inflammatory cells in lesions | wikipedia.org |
| Regulatory T cells (CD4+ FoxP3+ Tregs) | Significantly reduced recruitment to lesions | - | wikipedia.orgamericanelements.com |
Effects on Th2 Cytokine Production during Parasitic Infection
The T helper (Th) 2-associated cytokines, such as Interleukin-4 (IL-4) and Interleukin-10 (IL-10), are known to mediate susceptibility to Leishmania mexicana infection by suppressing protective Th1 responses. Studies investigating the effect of this compound treatment on cytokine profiles in L. mexicana-infected mice have shown that lymph node cells stimulated with L. mexicana antigen produce less Th2-associated IL-4 and IL-10 compared to controls.
However, it is important to note that this suppression of Th2 cytokine production appears to be an indirect effect of this compound. In vitro experiments with naive T cells from treated or PI3Kγ-deficient mice did not show a direct reduction in Th2 cytokine production (IL-4 and IL-10) following stimulation. wikipedia.org Conversely, the levels of Th1-associated cytokines, such as Interferon-gamma (IFN-γ) and IL-12p70, were found to be comparable between this compound-treated and control groups. This suggests that while this compound indirectly influences the Th2 cytokine balance in the context of infection, its primary mechanisms of action in Leishmania involve direct effects on parasite internalization and host immune cell recruitment. wikipedia.orgamericanelements.comwikidoc.org
Advanced Research Methodologies and Future Directions for As 605240 Studies
Quantitative Structure-Activity Relationship (QSAR) Studies for PI3Kγ Inhibitors
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in the rational design of selective Phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors. These computational techniques aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For PI3Kγ inhibitors, QSAR models are developed using large and diverse sets of compounds to predict their inhibitory potency, often expressed as IC50 values. researchgate.net The goal is to identify key molecular descriptors—physicochemical, steric, and electronic properties—that govern a molecule's ability to inhibit PI3Kγ effectively and selectively.
Computational Approaches and Molecular Modeling
The development of robust QSAR models for PI3Kγ inhibitors relies on sophisticated computational methods. researchgate.net Techniques such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are employed to construct these models from datasets of inhibitors with known activities. researchgate.netconsensus.app Molecular modeling and molecular dynamics simulations offer detailed insights into the structure, behavior, and interactions of inhibitors like AS-605240 at the molecular level. nih.gov These approaches allow researchers to visualize how an inhibitor binds to the ATP-binding pocket of the PI3Kγ enzyme, providing a structural basis for its activity and a platform for designing novel analogues with improved properties. nyu.edu
Elucidation of Structural Determinants for Isoform Specificity
A significant challenge in developing PI3K inhibitors is achieving selectivity for a specific isoform, as the four Class I PI3K isoforms (α, β, γ, and δ) share a highly homologous ATP binding site. nih.govresearchgate.net Structural biology has been instrumental in understanding the subtle differences that can be exploited to design isoform-selective inhibitors. nih.govmonash.edu Selectivity is often governed by interactions with non-conserved amino acid residues located at the periphery of the binding site. nih.gov The complex nature of protein-inhibitor binding, which involves protein flexibility, energetics, and water networks, is a key consideration in elucidating these structural determinants. nih.govmonash.edu
This compound demonstrates notable selectivity for the PI3Kγ isoform. Its inhibitory concentration (IC50) for PI3Kγ is 8 nM. medchemexpress.comselleckchem.com The compound shows significantly lower potency against other isoforms, making it a valuable tool for studying the specific roles of PI3Kγ. selleckchem.comnih.gov
| PI3K Isoform | This compound IC50 (nM) | Selectivity Fold vs. PI3Kγ |
|---|---|---|
| PI3Kγ | 8 | 1 |
| PI3Kα | 60 | 7.5 |
| PI3Kβ | 270 | >30 |
| PI3Kδ | 300 | >30 |
Development of Derivatives and Analogues of this compound
The development of derivatives and analogues of a lead compound like this compound is a standard medicinal chemistry strategy aimed at optimizing its therapeutic potential. This process involves systematically modifying the core chemical scaffold to enhance key properties such as potency, isoform selectivity, metabolic stability, and pharmacokinetic profiles. For instance, structure-activity relationship (SAR) studies on other PI3K inhibitor series, such as pyrazolo[1,5-a]pyrimidines, have shown that modifications to specific parts of the molecule can significantly improve potency and selectivity for a target isoform like PI3Kδ. mdpi.com A similar approach applied to this compound would involve creating a library of related compounds to identify candidates with superior drug-like characteristics, potentially leading to the discovery of novel inhibitors with enhanced efficacy or suitability for different therapeutic applications.
Exploration of this compound in Combination Therapeutic Regimens
The PI3K signaling pathway is a central regulator of cell proliferation and survival, and its dysregulation is common in many diseases, including cancer. nih.gov However, the therapeutic efficacy of PI3K inhibitors as single agents can be limited by feedback mechanisms and activation of alternative signaling pathways. consensus.appaacrjournals.org Consequently, there is significant interest in exploring combination therapies. The rationale is to target multiple pathways simultaneously to achieve synergistic effects, overcome resistance, and enhance therapeutic outcomes. consensus.app For example, combining a PI3K pathway inhibitor with other agents has been shown to disable the PI3K/Akt/mTOR survival pathway and induce apoptosis more effectively than either agent alone. news-medical.net Investigating this compound in combination with other targeted agents, chemotherapies, or immunotherapies could reveal synergistic interactions and broaden its potential clinical utility in various disease contexts.
Identification and Validation of Pharmacodynamic Biomarkers for PI3Kγ Pathway Modulation
The successful clinical development of targeted therapeutics like this compound is critically dependent on the use of pharmacodynamic (PD) biomarkers. nih.govnih.gov These biomarkers provide crucial evidence that the drug is engaging its target and modulating the intended signaling pathway within the body. For PI3K pathway inhibitors, a key PD biomarker is the level of phosphorylation of downstream effector proteins, such as Protein Kinase B (PKB), also known as Akt. nih.gov
Studies involving this compound have utilized this approach by measuring the inhibition of PKB/Akt phosphorylation. For example, this compound has been shown to block C5a-mediated PKB phosphorylation in RAW264 mouse macrophages and inhibit MCP-1-mediated phosphorylation of PKB in a concentration-dependent manner. medchemexpress.com In in vivo models, such as studies with non-obese diabetic (NOD) mice, this compound was shown to suppress intracellular phosphorylated Akt (pAkt) in splenocytes. nih.gov The validation of such biomarkers is essential for defining the degree of target inhibition and guiding the development of PI3K pathway therapeutics. nih.gov
Methodological Considerations for In Vivo Efficacy and Translational Research
Translating preclinical findings into clinical applications requires rigorous in vivo efficacy studies with careful methodological considerations. The choice of animal model is critical and should accurately reflect the human disease being studied. For this compound, various models have been employed to demonstrate its therapeutic potential.
In a model of autoimmune diabetes, non-obese diabetic (NOD) mice were used to show that this compound could suppress autoreactive T cells while increasing regulatory T cells (Tregs). nih.gov In a rat model of sporadic Alzheimer's disease induced by streptozotocin (B1681764) (STZ), this compound was shown to improve cognitive function and attenuate oxidative stress markers. nih.govd-nb.info These studies highlight the importance of selecting appropriate endpoints, which can range from cellular and molecular markers (e.g., cytokine levels, cell counts, pAkt expression) to functional and behavioral outcomes. medchemexpress.comnih.govnih.gov This research demonstrates the potential of PI3Kγ inhibition in modulating immune responses and neuroinflammation, providing a basis for translational studies.
| Animal Model | Key Findings with this compound | Measured Endpoints |
|---|---|---|
| Non-Obese Diabetic (NOD) Mice | Suppressed autoreactive T cells, increased Tregs, prevented and reversed autoimmune diabetes. nih.gov | Intracellular pAkt in splenocytes, frequency of IFN-γ–producing CD4+ cells, cytokine levels. nih.gov |
| Streptozotocin (STZ)-Induced Rats (Alzheimer's Model) | Improved cognitive impairment, attenuated oxidative stress. nih.govd-nb.info | Behavioral tests (Morris water maze), levels of LPO, GSH, SOD, and nitrite (B80452) in brain tissue. nih.govd-nb.info |
| Bleomycin-Induced Pulmonary Fibrosis (Rats) | Reduced total cell count and inflammatory cells in bronchoalveolar lavage fluid (BALF). medchemexpress.com | Total and differential cell counts, levels of TNF-α and IL-1β in BALF. medchemexpress.com |
| Collagen-Induced Arthritis (Mice) | Suppressed joint inflammation and damage. medchemexpress.com | Clinical and histological signs of joint inflammation. medchemexpress.com |
Q & A
Q. What is the primary mechanism of action of AS-605240, and how does its selectivity for PI3Kγ influence experimental design in inflammatory disease models?
this compound is a potent ATP-competitive inhibitor of PI3Kγ (IC₅₀ = 8 nM, Kᵢ = 7.8 nM) with >30-fold selectivity over other PI3K isoforms (PI3Kα/β/δ) . In arthritis models, its mechanism involves suppressing PI3Kγ-dependent signaling pathways, such as PKB/AKT phosphorylation and chemokine-induced neutrophil migration, which are critical for inflammation and joint damage . To validate selectivity, researchers should use isoform-specific activity assays (e.g., lipid kinase activity tests) and compare outcomes in PI3Kγ-knockout versus wild-type models .
Q. What are standard in vivo dosages and administration routes for this compound in rodent models of autoimmune diseases?
In collagen-induced arthritis (CIA) models, this compound is administered orally at 50 mg/kg, significantly reducing joint swelling and pro-inflammatory cytokines (e.g., IL-1β, IL-6) . For obesity-induced diabetes (ob/ob mice), 10–30 mg/kg doses improve insulin sensitivity without significant weight loss . Intraperitoneal delivery (9.1–10 mg/kg) is used in peritonitis models to inhibit neutrophil chemotaxis . Researchers should optimize dosing based on disease progression metrics (e.g., clinical arthritis scores, glucose tolerance tests) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s modulation of cytokine profiles across different disease models?
While this compound reduces pro-inflammatory cytokines (IL-1β, IL-6) in arthritis , it paradoxically elevates Th1/Th2 cytokines (IFNγ, IL-2, IL-4) in antigen-induced inflammation . This discrepancy may arise from tissue-specific PI3Kγ roles or compensatory immune pathways. To address this, perform multiplex cytokine arrays across timepoints and combine with single-cell RNA sequencing to map immune cell heterogeneity .
Q. What methodologies are recommended for studying this compound’s synergistic effects with chemotherapeutic agents in cancer models?
In claudin-low breast cancer (CLBC), this compound (6 μM) enhances paclitaxel (PTX)-induced apoptosis by suppressing PI3Kγ/AKT signaling and autophagy (LC3B/Beclin-1 downregulation) . Use 3D spheroid assays and wound healing protocols to quantify migration inhibition. For in vivo validation, combine this compound (18 mg/kg) with PTX (10 mg/kg) in xenograft models, monitoring tumor volume and metastatic markers (e.g., vimentin) .
Q. How does this compound’s inhibition of PI3Kγ alter synaptic plasticity in neurological studies, and what experimental controls are critical?
At 100 nM, this compound abolishes NMDA receptor-dependent long-term depression (LTD) in hippocampal SC-CA1 synapses without affecting mGluR-LTD or LTP . Controls should include PI3Kγ-knockout mice and parallel assays with pan-PI3K inhibitors (e.g., LY294002) to isolate γ-isoform effects. Electrophysiological recordings (field EPSP measurements) are essential for mechanistic validation .
Methodological Considerations
Q. What in vitro assays are most reliable for quantifying this compound’s anti-inflammatory efficacy in immune cells?
- Chemotaxis assays : Measure inhibition of C5a- or MCP-1-induced neutrophil/macrophage migration using Transwell systems .
- Phosphorylation profiling : Use Western blotting to assess PKB/AKT phosphorylation in C5a-stimulated RAW264.7 macrophages .
- Cytokine secretion : ELISA for IL-1β/IL-6 in LPS-treated bone marrow-derived macrophages (BMDMs) .
Q. How should researchers address this compound’s solubility limitations in cell-based studies?
this compound has limited aqueous solubility (0.4 mg/mL in DMSO) . For in vitro use, prepare stock solutions in DMSO (≤0.1% final concentration) and validate vehicle controls to exclude solvent-induced artifacts. For in vivo studies, use oral gavage with carboxymethyl cellulose (CMC) suspensions .
Data Interpretation Challenges
Q. Why does this compound show variable efficacy in metabolic versus inflammatory disease models, and how can this be modeled experimentally?
In diabetes models, this compound improves insulin sensitivity via PI3Kγ inhibition in adipose tissue macrophages (ATMs), reducing MCP-1 circulation . In contrast, its anti-inflammatory effects in arthritis require broader immune cell targeting (e.g., synovial macrophages, neutrophils) . To reconcile this, employ tissue-specific knockout models (e.g., LysM-Cre/Pik3cgfl/fl mice) and compare metabolic (e.g., insulin tolerance tests) versus inflammatory (histopathological joint scoring) endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
